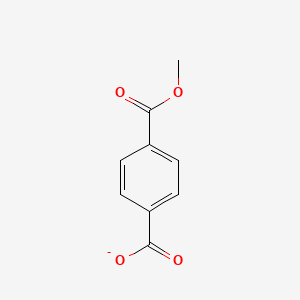

Mono-methyl terephthalate

Description

Contextualization within Terephthalate (B1205515) Chemistry and Derivatives Research

Mono-methyl terephthalate is a pivotal molecule within the broader field of terephthalate chemistry. Terephthalates are a class of chemical compounds derived from terephthalic acid, a dicarboxylic acid. MMT serves as a crucial intermediate in the production of other significant terephthalate derivatives, most notably dimethyl terephthalate (DMT) and purified terephthalic acid (PTA). innospk.com These two compounds are the primary building blocks for the synthesis of polyethylene (B3416737) terephthalate (PET), a widely used polyester (B1180765) in packaging and textiles. innospk.comyoutube.com

The chemistry of terephthalates is central to the polymer industry. The formation of ester bonds is a key process, and MMT's structure, with its reactive carboxylic acid and ester groups, makes it an important player in these reactions. innospk.comcymitquimica.com Research into terephthalate derivatives often involves the synthesis and modification of compounds like MMT to create polymers with specific properties, such as enhanced thermal stability or biodegradability. innospk.com Furthermore, MMT and its related compounds are subjects of study in the development of more sustainable chemical processes, including the chemical recycling of PET waste. chemistryviews.orgnih.gov

Historical Perspectives on its Role as a Key Intermediate in Chemical Synthesis

Historically, the synthesis of polyethylene terephthalate (PET) has been a major driver for the production and research of terephthalate intermediates. Initially, PET production primarily utilized dimethyl terephthalate (DMT) and ethylene (B1197577) glycol. google.comepa.gov In the DMT-based process, this compound is an essential intermediate. The process involves the esterification of terephthalic acid with methanol (B129727), which can proceed in a stepwise manner, forming MMT before being further esterified to DMT. scranton.educhemdad.com

The transesterification method, another route to PET, also highlights the importance of terephthalate esters. In this process, DMT reacts with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET), with methanol as a byproduct. youtube.com While direct esterification of purified terephthalic acid (PTA) with ethylene glycol is now more common for large-scale PET production, the historical significance of the DMT route underscores the foundational role of intermediates like MMT. google.comd-nb.info Beyond PET, MMT has been used in the synthesis of other polymers, such as thermoplastic polyester elastomers. nih.gov

Current Research Landscape and Emerging Academic Significance

The academic significance of this compound is currently experiencing a resurgence, largely driven by the global focus on creating a circular economy for plastics. A significant area of research is the chemical recycling of PET waste. chemistryviews.org Catalytic depolymerization of PET can yield its constituent monomers, including terephthalic acid and, under certain conditions, this compound. chemistryviews.orgnih.govosti.gov For instance, researchers have demonstrated that zirconium-based metal-organic frameworks (MOFs) can catalyze the degradation of PET into terephthalic acid and MMT. chemistryviews.orgnih.govosti.gov

This research is critical for developing sustainable methods to manage plastic waste, transforming it back into valuable chemical feedstock. nih.gov The ability to selectively produce MMT from PET opens up new avenues for upcycling plastic waste into different types of polymers or other high-value chemicals. researchgate.net Furthermore, MMT is being investigated for its role in the synthesis of novel materials, including its use in creating biodegradable polyesters and its applications in the pharmaceutical industry. innospk.comcymitquimica.com

Theoretical Frameworks Underpinning this compound Reactivity

The reactivity of this compound is governed by the principles of organic chemistry, particularly the chemistry of carboxylic acids and esters. The presence of both functional groups on the same molecule allows it to undergo a variety of reactions. cymitquimica.com

Key reactions involving MMT include:

Esterification: The carboxylic acid group can be esterified with an alcohol to form a diester.

Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid. cymitquimica.com

Transesterification: The methyl ester can react with another alcohol to form a different ester. cymitquimica.com

Polymerization: As a bifunctional molecule, it can participate in condensation polymerization reactions to form polyesters. cymitquimica.com

Theoretical studies, such as those employing density functional theory (DFT), are used to understand the mechanisms of these reactions at a molecular level. researchgate.net For example, computational models can elucidate the reaction pathways for the catalytic depolymerization of PET, showing how catalysts interact with the polymer chain to cleave ester bonds and form products like MMT. researchgate.net These theoretical frameworks are essential for designing more efficient catalysts and optimizing reaction conditions for both the synthesis and degradation of terephthalate-based polymers. Understanding the electronic structure and reactivity of MMT provides a foundation for developing new applications and more sustainable chemical processes.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H7O4- |

|---|---|

Poids moléculaire |

179.15 g/mol |

Nom IUPAC |

4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |

Clé InChI |

REIDAMBAPLIATC-UHFFFAOYSA-M |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Mono Methyl Terephthalate and Its Analogues

Esterification Strategies for Selective Mono-methylation of Terephthalic Acid

The direct esterification of terephthalic acid is a primary route for MMT synthesis. However, achieving selective mono-methylation while minimizing the formation of the diester byproduct, dimethyl terephthalate (B1205515) (DMT), requires precise control over reaction conditions and catalyst selection.

Catalytic Approaches in Mono-esterification

Various catalysts have been investigated to enhance the efficiency and selectivity of the mono-esterification of terephthalic acid. Metallo-organic compounds, such as butylhydroxyoxo-stannane (BuSnOOH) and tetrabutyl titanate [Ti(OBu)4], have been studied for the mono-esterification of terephthalic acid with diols. researchgate.net The reaction order for terephthalic acid was found to be dependent on the catalyst used. researchgate.net

Acid catalysts are also commonly employed. Sulfuric acid or p-toluenesulfonic acid (p-TSA) can catalyze the esterification at temperatures between 120–180°C. The use of ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, has been shown to improve reactivity by increasing the solubility of terephthalic acid. In one study, using an ionic liquid with an 8:1 molar ratio of tert-butyl alcohol to terephthalic acid at 120°C for 2 hours resulted in 99% conversion with 97% catalyst recovery.

Zeolite catalysts, considered eco-friendly solid acids, have also been explored for the esterification of terephthalic acid with methanol (B129727) to produce DMT, where MMT is a key intermediate. mdpi.com Among various zeolites, β zeolite demonstrated high catalytic performance. mdpi.com The main byproduct in these reactions is often MMT, indicating the potential for optimizing conditions to favor its formation. mdpi.com

| Catalyst Type | Example Catalyst | Key Findings |

| Metallo-organic | Butylhydroxyoxo-stannane (BuSnOOH), Tetrabutyl titanate [Ti(OBu)4] | Reaction order for terephthalic acid is catalyst-dependent. researchgate.net |

| Acid Catalyst | Sulfuric acid, p-toluenesulfonic acid (p-TSA) | Effective at lower temperatures (120–180°C). |

| Ionic Liquid | Triethylammonium hydrogen sulfate | Enhances terephthalic acid solubility, leading to high conversion (99%). |

| Zeolite | β zeolite | Shows excellent catalytic performance in the esterification of terephthalic acid, with MMT as a primary intermediate. mdpi.com |

Non-catalytic Routes and Reaction Optimization

Non-catalytic methods for the selective synthesis of mono-alkyl esters of terephthalic acid have been developed to avoid catalyst-related issues such as product contamination and alcohol dehydration. google.comgoogle.com One such method involves heating terephthalic acid with an excess of an alkanol (with 1 to 4 carbon atoms) in the liquid phase at high temperatures (250 to 300°C) and pressures (25 to 590 atmospheres). google.com This process allows for the selective formation of the monoalkyl ester. google.com For instance, reacting terephthalic acid with n-butanol at a molar ratio of about 1:6 to 1:20 at approximately 250°C under pressure can yield mono-n-butyl terephthalate. google.com The reaction time is a critical parameter to control, as prolonged heating can favor the formation of the diester. A key advantage of this approach is the avoidance of alcohol loss, which can be significant in acid-catalyzed reactions. google.comgoogle.com

Hydrolysis of Dimethyl Terephthalate for Mono-methyl Terephthalate Production

An alternative and widely used method for producing MMT is the controlled partial hydrolysis of dimethyl terephthalate (DMT). researchgate.netresearchgate.netjst.go.jp This process involves the cleavage of one of the two ester groups in DMT.

Controlled Hydrolysis Techniques

The hydrolysis of DMT to terephthalic acid (TPA) proceeds in two steps, with MMT as the intermediate. researchgate.netjst.go.jp The first step, the conversion of DMT to MMT, is relatively fast and irreversible, while the second step, the hydrolysis of MMT to TPA, is slower and reversible. researchgate.netjst.go.jpresearchgate.net To selectively produce MMT, the reaction conditions must be carefully controlled.

The hydrolysis is typically carried out in a basic medium, for example, by treating DMT with one equivalent of aqueous potassium hydroxide (B78521) (KOH) in methanol at reflux. researchgate.net Subsequent acidification precipitates the MMT. Research has shown that using a potassium hydroxide to dimethyl terephthalate ratio of 0.97 can lead to high yields of crude MMT. researchgate.net The process can also be catalyzed by substances like zinc acetate, which promotes the reaction rate. researchgate.netjst.go.jp The reaction is often conducted in a batch reactor at elevated temperatures and pressures. researchgate.netjst.go.jpgoogle.com For instance, hydrolysis can be performed in multiple stages at temperatures between 140°C and 350°C. google.comgoogle.com

| Reaction Parameter | Condition | Outcome |

| Reactant Ratio | KOH/DMT ratio of 0.97 | High yield of crude MMT. researchgate.net |

| Temperature | 140 - 350°C | Controls the rate of hydrolysis. google.comgoogle.com |

| Catalyst | Zinc acetate | Promotes the reaction rate. researchgate.netjst.go.jp |

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis presents a greener alternative to chemical methods for MMT production. Enzymes, such as lipases and PET hydrolases (PETases), can catalyze the breakdown of PET and its derivatives under mild conditions. researchgate.net During the enzymatic hydrolysis of PET, MMT is formed as a degradation product alongside other compounds like mono(2-hydroxyethyl) terephthalate (MHET). researchgate.net

For instance, a sequential biocatalytic process using lipase (B570770) from Aspergillus niger has been developed for the decomposition of bis(2-hydroxyethyl)terephthalate (BHET), a model molecule for PET recycling. researchgate.net This process can yield both terephthalic acid and MMT. researchgate.net In another approach, microorganisms like Ideonella sakaiensis produce enzymes (PETase and MHETase) that can degrade PET into its monomers, including terephthalic acid and ethylene (B1197577) glycol, with MHET as a key intermediate. rsc.org While the primary goal is often complete depolymerization, controlling the enzymatic reaction could allow for the isolation of intermediates like MMT.

Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing MMT and its analogs. These efforts align with the principles of green chemistry, aiming to reduce waste, use renewable feedstocks, and employ milder reaction conditions.

One novel approach involves the synthesis of a dimethyl terephthalate-like monomer from renewable eugenol. scispace.com This multi-step process includes Williamson etherification, esterification, and a thiol-ene reaction, with each step achieving excellent yields under mild conditions. scispace.com Although this produces a DMT analog, the principles could be adapted for mono-ester synthesis.

Furthermore, the synthesis of siloxane analogues of PET has been reported, involving the aerobic oxidation of p-tolylsiloxanes to p-carboxyphenylsiloxanes. researchgate.net These can then be esterified to produce monomeric methyl esters with high yields, demonstrating the potential for creating novel MMT analogues with unique properties. researchgate.net

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated or isotopically labeled this compound (MMT) is a critical tool for elucidating reaction mechanisms, particularly in the context of polymer degradation and metabolic studies. The introduction of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows researchers to trace the fate of specific atoms or molecular fragments through complex chemical or biological transformations.

One of the primary applications for isotopically labeled MMT is in understanding the degradation pathways of polyethylene (B3416737) terephthalate (PET). By using deuterated reagents, researchers can track the origin of hydrogen atoms in the resulting degradation products. For instance, in studies of PET degradation, the use of deuterated methanol (CD₃OD) or deuterated water (D₂O) can help distinguish between different proposed mechanisms, such as β-scission or hydrogenolysis. osti.gov The presence and location of deuterium in the MMT and terephthalic acid (TPA) products, as determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, provide direct evidence for the reaction pathway. osti.gov

Similarly, isotopically labeled MMT serves as an essential internal standard in quantitative analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). kau.edu.sa The use of a labeled standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for accurate quantification by correcting for variations in sample preparation and instrument response. kau.edu.sa For example, ¹³C-labeled MMT can be used to precisely measure the levels of MMT in biological samples, which is important for assessing human exposure to terephthalates. kau.edu.sa

The synthesis of these labeled compounds often involves adapting existing synthetic routes to incorporate the isotope at a specific position. For example, deuterated trimethylsulfoxonium (B8643921) chloride has been used to introduce deuterium labels into polyethylene chains. nist.gov While specific protocols for the direct synthesis of deuterated MMT are not extensively detailed in the provided search results, the general principles of isotopic labeling are well-established. ornl.govchemie-brunschwig.ch These methods often involve the use of commercially available labeled starting materials, such as deuterated methanol, in standard esterification or transesterification reactions. ornl.govbg.ac.rs

Scale-Up Considerations in Laboratory and Pilot-Scale Synthesis

The transition of this compound (MMT) synthesis from the laboratory to pilot and near-commercial scales presents several challenges that require careful consideration of various process parameters. researchgate.net MMT is a key intermediate in the production of dimethyl terephthalate (DMT) and purified terephthalic acid (PTA), which are monomers for PET plastic. guidechem.commdpi.comnih.gov It is also a product of PET degradation. rsc.orgchemistryviews.org The successful scale-up of MMT synthesis is crucial for developing efficient chemical recycling processes for PET waste. nhsjs.comd-nb.info

Key parameters that need to be optimized during scale-up include reaction temperature, pressure, reaction time, and the ratio of reactants and catalysts. researchgate.netmdpi.com In a laboratory setting, these parameters can be precisely controlled in small reaction vessels. However, on a larger scale, issues such as heat and mass transfer become more significant. researchgate.net For instance, the heat generated during an exothermic reaction may be difficult to dissipate in a large reactor, potentially leading to temperature gradients and side reactions that reduce the yield and purity of MMT. researchgate.net

The choice of reactor design is also critical for successful scale-up. While batch reactors are common in laboratory synthesis, continuous or semi-batch reactors may be more suitable for pilot-scale production to improve efficiency and consistency. nhsjs.comd-nb.info The mixing efficiency within the reactor is another important factor, as inadequate mixing can lead to localized "hot spots" and incomplete reactions. researchgate.net

Furthermore, the purification of MMT at a larger scale requires robust and efficient separation techniques. researchgate.net Crystallization is a common method for purifying DMT, an ester closely related to MMT, on a pilot scale. d-nb.info This process can effectively remove impurities and unreacted starting materials. d-nb.info The choice of solvent and the control of crystallization conditions are critical for obtaining high-purity MMT. researchgate.net

The table below summarizes some of the key considerations and challenges in scaling up MMT synthesis.

| Parameter | Laboratory-Scale Considerations | Pilot-Scale Challenges & Strategies |

| Heat Transfer | Easily controlled with heating mantles or oil baths. | Potential for temperature gradients and "hot spots." Requires efficient reactor cooling systems and careful monitoring. researchgate.net |

| Mass Transfer | Generally efficient due to small volumes and good mixing. | Inefficient mixing can lead to incomplete reactions and by-product formation. Requires optimized stirrer design and agitation speed. researchgate.net |

| Reactor Type | Typically batch reactors (e.g., Schlenk flasks). nist.gov | May require transition to continuous or semi-batch reactors for improved efficiency and consistency. nhsjs.com |

| Reaction Time | Often determined by monitoring reaction completion via techniques like TLC or GC. | Requires careful optimization to maximize throughput without sacrificing yield or purity. mdpi.com |

| Purification | Often achieved by column chromatography or simple recrystallization. bg.ac.rs | Requires scalable purification methods like melt crystallization or multi-stage distillation to handle larger volumes and ensure high purity. d-nb.info |

| Safety | Handling of small quantities of chemicals. | Increased risks associated with handling large volumes of flammable solvents and potentially hazardous reagents. Requires robust safety protocols and equipment. researchgate.net |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Mono Methyl Terephthalate

Ester Hydrolysis and Transesterification Reactions

The ester group in mono-methyl terephthalate (B1205515) is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These reactions are fundamental to the chemical recycling of polyethylene (B3416737) terephthalate (PET), where MMT is a primary intermediate. nih.gov

Kinetic and Thermodynamic Studies of Hydrolysis

The hydrolysis of the methyl ester in MMT yields terephthalic acid (TPA) and methanol (B129727). This reaction is the second and often rate-limiting step in the complete hydrolysis of dimethyl terephthalate (DMT) to TPA. researchgate.net

Kinetic Studies: The hydrolysis of MMT to TPA is a reversible reaction that is relatively slow compared to the initial hydrolysis of DMT to MMT. researchgate.net Kinetic models have been developed to describe this process, particularly in the context of catalyst-free hydrolysis under elevated temperatures and pressures. The reaction is influenced by factors such as temperature and the removal of the methanol byproduct, which can shift the equilibrium towards the products. researchgate.net

In studies of DMT hydrolysis, the activation energy for the second step, the conversion of MMT to TPA, has been calculated.

| Reaction Step | Activation Energy (Ea) | Conditions | Reference |

| MMT → TPA | 64 kJ mol⁻¹ | Batch reactor, with methanol removal | researchgate.net |

This table presents the activation energy for the hydrolysis of mono-methyl terephthalate to terephthalic acid.

The electronic effect of the deprotonated carboxylate group in MMT can influence the rate of the ester hydrolysis, making it distinct from the hydrolysis of the parent diester, DMT.

Mechanistic Pathways of Transesterification with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For MMT, this involves the reaction of its methyl ester group with another alcohol to form a new terephthalate monoester and methanol. The reaction can be catalyzed by acids, bases, or enzymes. nih.govwikipedia.org

The general mechanism for transesterification proceeds through a nucleophilic acyl substitution pathway. rsc.org In this mechanism, the carbonyl carbon of the ester is attacked by the nucleophilic alcohol, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating the original methoxide (B1231860) group to yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: A base, such as an alkoxide, removes a proton from the reacting alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a neutral alcohol molecule. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol as the solvent. masterorganicchemistry.com

Biologically-Mediated Transesterification: Specific enzymes can also catalyze transesterification. For example, the bacterial strain Pasteurella multocida Sa has been shown to mediate the transesterification of MMT with ethanol (B145695). nih.gov In this process, MMT, an intermediate from DMT degradation, reacts with ethanol to form mono-ethyl terephthalate (MET), demonstrating a novel biochemical pathway. nih.gov

Carboxylic Acid Reactivity: Derivatization and Functionalization

The carboxylic acid group of MMT provides a second site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as amidation and conversion to acyl halides. rsc.org

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of MMT can be converted into an amide bond, a reaction analogous to peptide coupling. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.

Ammonolysis: The reaction with ammonia, known as ammonolysis, converts the carboxylic acid group into a primary amide. For example, potassium monomethyl terephthalate can be treated with aqueous ammonium (B1175870) hydroxide (B78521) to yield terephthalamic acid (4-carbamoylbenzoic acid).

Peptide Coupling: Standard coupling reagents used in peptide synthesis can be employed to form amides from MMT and various amines. In a documented example, MMT was coupled with p-azidoaniline using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This reaction, carried out in dichloromethane (B109758) at room temperature, yielded the corresponding amide product in 98% yield. rsc.org

The kinetics of a related reaction, the ammonolysis of dimethyl terephthalate (DMT) to methyl 4-carbamoylbenzoate (the mono-amide), have been studied, providing insight into the reactivity. acs.org

| Reaction Step | Pseudo First-Order Rate Constant (k') at 100°C | Activation Energy (Ea) | Reference |

| DMT → MCB* | 0.25 ± 0.02 h⁻¹ | 27.9 ± 2.2 kJ/mol | acs.org |

This table shows kinetic data for the formation of methyl 4-carbamoylbenzoate (MCB) from the ammonolysis of dimethyl terephthalate, a reaction analogous to the amidation of MMT.

Formation of Acyl Halides and Anhydrides

The carboxylic acid group of MMT can be converted into more reactive functional groups like acyl halides and anhydrides, which are valuable synthetic intermediates.

Acyl Halide Formation: Monoesters of terephthalic acid, such as MMT, can be converted into their corresponding monoacid chlorides. This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. cu.edu.eglibretexts.org The resulting compound, 4-(chloroformyl)benzoic acid methyl ester, is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as the synthesis of esters and amides. cu.edu.eg

Anhydride (B1165640) Formation: While specific examples of anhydride formation starting directly from isolated MMT are not prevalent in the reviewed literature, it is a standard transformation for carboxylic acids. Symmetrical or mixed anhydrides could theoretically be formed from MMT by reacting it with an acyl halide or another carboxylic acid under dehydrating conditions. These anhydrides would serve as activated forms of the carboxylic acid, useful for acylation reactions.

Decarboxylation and Ester Cleavage Mechanisms

Under certain conditions, MMT can undergo decarboxylation or have its ester linkage cleaved through mechanisms other than hydrolysis or transesterification.

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like MMT, this typically requires harsh conditions, such as high temperatures. wikipedia.org The decarboxylation of the parent compound, terephthalic acid, to produce benzene (B151609) is known to occur when its salt is heated strongly with a substance like calcium oxide or sodium hydroxide. It is plausible that MMT would undergo decarboxylation of its free carboxylic acid group under similar forcing conditions, likely yielding methyl benzoate (B1203000). Decarboxylation can also occur as an undesired side reaction during the high-temperature, catalyzed air-oxidation of p-xylene (B151628) to terephthalic acid. wikipedia.org

Ester Cleavage Mechanisms: Beyond the well-defined hydrolysis and transesterification pathways, the ester bond is generally stable. Cleavage typically requires a nucleophilic or electrophilic attack at the carbonyl group or adjacent atoms. The primary mechanisms for the cleavage of the ester bond in MMT remain hydrolysis and transesterification, which are central to its role in polymer chemistry. rsc.org

Polycondensation and Polymerization Mechanisms Involving this compound as a Monomer or Precursor

Polymerization Initiated via the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo esterification with a diol, such as ethylene (B1197577) glycol. This reaction is a cornerstone of step-growth polymerization, specifically polycondensation, where a small molecule, in this case water, is eliminated with the formation of each new ester bond. uomustansiriyah.edu.iqquora.com This pathway is analogous to the primary reaction in the production of PET from terephthalic acid and ethylene glycol. britannica.comscranton.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol (e.g., ethylene glycol). A tetrahedral intermediate is formed, followed by the elimination of a water molecule to generate the ester linkage. scranton.edu When MMT is the monomer, this reaction extends the polymer chain by incorporating the terephthalate unit, leaving the terminal methyl ester group available for further reactions.

This process is typically carried out at high temperatures (220–260 °C) and moderate pressures (2.7–5.5 bar) to drive the reaction forward by continuously removing the water produced. wikipedia.org The reaction progresses from monomers to oligomers and finally to a high molecular weight polymer. jku.at

Polymerization via the Ester Group

Alternatively, the methyl ester group of MMT can participate in polymerization through a transesterification reaction with a diol. cymitquimica.comnih.gov This mechanism is central to the DMT process for PET synthesis, where dimethyl terephthalate is the starting material. wikipedia.orgepa.gov In this process, MMT is an intermediate formed from the initial reaction of DMT with ethylene glycol. guidechem.com

The transesterification reaction involves the nucleophilic attack of a hydroxyl group from a diol (like ethylene glycol) on the carbonyl carbon of the methyl ester group of MMT. This reaction is typically catalyzed by metal compounds, such as those containing titanium, antimony, or tin. google.com.nascispace.com The reaction proceeds through a tetrahedral intermediate, leading to the displacement of methanol and the formation of a new, more stable ester bond with the diol, thus elongating the polymer chain. scispace.com

First Transesterification: Dimethyl terephthalate (DMT) reacts with excess ethylene glycol at temperatures of 150–200 °C to form bis(2-hydroxyethyl) terephthalate (BHET) and the intermediate this compound, with methanol being removed by distillation to shift the equilibrium. wikipedia.org

Polycondensation: The resulting monomers and oligomers undergo a second transesterification at higher temperatures (270–280 °C) and under vacuum to eliminate ethylene glycol, thereby increasing the polymer chain length. wikipedia.org

A specific example involves the use of dibutyl tin-di-monomethyl terephthalate as a catalyst for the transesterification of dimethyl terephthalate with ethylene glycol, followed by polycondensation to produce spinnable polyethylene terephthalate. google.com.na

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms, pathways, and transition states involving this compound. These studies help to elucidate the energetics of reactions such as alcoholysis and hydrolysis, where MMT can be a key intermediate or product.

One DFT study investigated the alcoholysis mechanism of an ethylene terephthalate dimer, a model for PET, using methanol. The study identified several reaction pathways for the formation of MMT. In one pathway, the PET dimer and methanol react via a four-centered transition state to form this compound and bis(2-hydroxyethyl) terephthalate. The calculated energy barrier for this step provides quantitative information about the reaction kinetics.

Another pathway involves the degradation of the PET dimer into ethylene glycol and an intermediate compound, which is then further alcoholized to produce this compound and diethylene glycol terephthalate. The energy barriers for these consecutive steps were also calculated, offering a detailed map of the reaction landscape.

The table below summarizes the calculated energy barriers for different reaction pathways involving the formation of MMT from a PET dimer model, as determined by DFT calculations.

| Reaction Path | Description | Reactants | Products | Calculated Energy Barrier (kJ/mol) |

| Path A | Direct formation of MMT | PET Dimer + CH₃OH | This compound + Bis(2-hydroxyethyl) terephthalate | 161.3 |

| Path B | Two-step formation via intermediate 10 | PET Dimer + CH₃OH | Ethylene glycol + Intermediate 10 | 145.5 |

| Path B (cont.) | Alcoholysis of intermediate 10 | Intermediate 10 + CH₃OH | This compound + Diethylene glycol terephthalate | 145.8 |

Data sourced from a DFT study on the alcoholysis mechanisms of an ethylene terephthalate dimer.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to explore the enzymatic hydrolysis of PET by enzymes like PETase, which breaks down PET into mono(2-hydroxyethyl) terephthalate (MHET), a compound structurally similar to MMT. acs.orgresearchgate.net These studies calculate the activation energies for the acylation and deacylation steps of the enzymatic catalysis, revealing that deacylation is often the rate-limiting step with an activation barrier in the range of 15.1 to 20.4 kcal/mol. acs.org Such computational findings are crucial for the rational design of more efficient enzymes for PET recycling and depolymerization. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of mono-methyl terephthalate (B1205515). mdpi.commdpi.com Through various NMR techniques, researchers can map out the connectivity of atoms and probe the spatial arrangement of the molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the MMT molecule. mdpi.com In a typical ¹H NMR spectrum of MMT, the protons on the aromatic ring appear as distinct signals, and the methyl protons of the ester group exhibit a characteristic singlet peak. chemicalbook.com Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, including those in the carboxyl group, the ester carbonyl group, the aromatic ring, and the methyl group. lgcstandards.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), offer deeper insights into the molecular structure by revealing correlations between different nuclei. jku.atlibretexts.orgresearchgate.net

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the aromatic ring.

HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. libretexts.org

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the complete carbon skeleton and confirming the positions of the carboxyl and methyl ester groups on the aromatic ring. libretexts.org

A certificate of analysis for mono-methyl terephthalate confirms that the ¹H NMR, ¹³C NMR, and MS data conform to its structure. lgcstandards.com

Table 1: Representative NMR Data for this compound

| Technique | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | ~8.0 | Aromatic protons |

| ~3.9 | Methyl ester protons | ||

| ¹³C NMR | ¹³C | ~166 | Ester carbonyl carbon |

| ~165 | Carboxylic acid carbon | ||

| ~134 | Aromatic carbon (ipso-ester) | ||

| ~131 | Aromatic carbon (ipso-acid) | ||

| ~130 | Aromatic CH | ||

| ~129 | Aromatic CH | ||

| ~52 | Methyl ester carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase, including the study of polymorphism. rsc.orgrsc.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. For terephthalic acid and its derivatives, ssNMR can provide detailed information about the local molecular environment, intermolecular interactions, and packing arrangements within different polymorphs. researchgate.netmdpi.com While specific ssNMR studies focused solely on the polymorphic transformations of MMT are not extensively documented in the provided context, the techniques applied to terephthalic acid are directly relevant. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples. rsc.org Such studies can differentiate between polymorphs by revealing differences in chemical shifts and relaxation times, which are sensitive to the distinct molecular packing and hydrogen-bonding networks in each crystalline form. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a key analytical method for identifying functional groups and probing intermolecular forces within this compound. mdpi.com These two techniques are complementary, as some molecular vibrations may be more prominent in one type of spectrum than the other. spectroscopyonline.comacs.org

The FTIR spectrum of MMT displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. thermofisher.com For instance, a strong absorption band is typically observed for the C=O stretching vibration of the carboxylic acid group, as well as for the C=O stretching of the ester group. acs.org The O-H stretching vibration of the carboxylic acid often appears as a broad band due to hydrogen bonding. acs.org Vibrations associated with the aromatic ring, such as C-H and C=C stretching, also produce distinct peaks. acs.org

Raman spectroscopy provides complementary information. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org Therefore, the symmetric stretching of the benzene (B151609) ring in MMT would be expected to produce a strong Raman signal. The combination of FTIR and Raman spectra allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comwiley.comacs.org The analysis of these spectra can also shed light on intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid group, by observing shifts in the vibrational frequencies. researchgate.netresearchgate.net

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | FTIR |

| C-H Stretch (Aromatic) | 3100 - 3000 | FTIR, Raman |

| C-H Stretch (Methyl) | 3000 - 2850 | FTIR, Raman |

| C=O Stretch (Ester) | ~1720 | FTIR |

| C=O Stretch (Carboxylic Acid) | ~1680 | FTIR |

| C=C Stretch (Aromatic) | 1600 - 1450 | FTIR, Raman |

Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. mdpi.com The molecular weight of MMT is 180.16 g/mol . thermofisher.comsigmaaldrich.com

In a typical mass spectrum of MMT, a peak corresponding to the molecular ion (M⁺) would be observed at a mass-to-charge ratio (m/z) of 180. nih.gov The fragmentation of this molecular ion upon electron impact provides valuable structural information. savemyexams.com Common fragmentation pathways for esters and carboxylic acids include the loss of small, stable neutral molecules or radicals. savemyexams.com For MMT, characteristic fragments might include the loss of a methoxy (B1213986) group (-OCH₃) or a carboxyl group (-COOH).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govcore.ac.uk For MMT, HRMS can distinguish its molecular formula, C₉H₈O₄, from other compounds with the same nominal mass but different elemental compositions. rsc.org This high level of precision is crucial for confirming the identity of the compound in complex mixtures or in metabolic studies. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for detailed structural analysis. wikipedia.orgresearchgate.net In an MS/MS experiment, a specific ion, such as the molecular ion of MMT, is selected and then subjected to fragmentation. wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides unambiguous information about the connectivity of the molecule. For example, the fragmentation of the MMT molecular ion can confirm the presence of both the methyl ester and carboxylic acid functionalities by observing characteristic daughter ions. nih.govnih.govchemrxiv.org This technique is particularly valuable in identifying metabolites of terephthalates in biological samples, where it can differentiate between isomers and provide definitive structural evidence. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl terephthalate |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Crystalline Forms

This compound is a white crystalline solid. researchgate.netrsc.org While detailed single-crystal X-ray diffraction data, such as a Crystallographic Information File (CIF), for pure this compound is not widely reported in the surveyed literature, research on its derivatives and salts confirms its ability to form ordered crystalline structures amenable to X-ray diffraction analysis.

For instance, studies have been conducted on metal-organic frameworks (MOFs) and complexes incorporating the this compound ligand. A notable example is the thermal decomposition and thermo-X-ray diffraction analysis of a zinc(II) monomethyl terephthalate complex, specifically [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O. rsc.org The investigation revealed that the starting complex possesses an ordered, crystalline structure, which was analyzed using XRD. rsc.org Similarly, in the context of polyethylene (B3416737) terephthalate (PET) degradation, the crystalline structure of solid residues containing potassium monomethyl terephthalate (K-MMT) has been measured by wide-angle X-ray diffraction, demonstrating the applicability of powder diffraction techniques to MMT-containing samples. sielc.com

These studies underscore the utility of X-ray diffraction in characterizing the solid-state structures of MMT-containing compounds, which is essential for understanding their material properties and chemical behavior.

| Technique | Sample Type | Information Obtained | Relevance to MMT | Reference |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise atomic coordinates, bond lengths, bond angles, absolute structure. | Provides definitive structural proof for MMT derivatives and complexes. guidechem.com | guidechem.com |

| X-ray Powder Diffraction (XRPD) | Polycrystalline Powder | Phase identification, unit cell parameters, crystal purity. | Used to identify and characterize crystalline MMT salts (e.g., K-MMT) and coordination complexes. rsc.orgsielc.com | nih.govchemicalbook.comrsc.orgsielc.com |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. This compound contains a benzene ring conjugated with both a carboxylic acid and a methyl ester group, which constitutes a significant chromophore. This structure is responsible for its absorption of UV radiation.

The UV-Vis spectrum provides information about the wavelengths of maximum absorbance (λmax), which can aid in the qualitative identification and quantitative analysis of the compound. nih.gov While a specific, high-resolution spectrum for pure this compound is not detailed in the available research, data from structurally analogous compounds provide a strong basis for understanding its chromophoric properties.

The parent dicarboxylic acid, terephthalic acid, exhibits absorption maxima at 190 nm, 241 nm, and 285 nm. nii.ac.jp The closely related dimethyl terephthalate shows a maximum absorption at 241.6 nm in an alcohol solvent. libretexts.org Given the structural similarities, the UV spectrum of this compound is expected to be very similar, with a primary absorption band around 240-245 nm, corresponding to the π → π* electronic transitions of the substituted benzene ring.

In practice, UV detection is frequently coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for quantitative analysis. For example, the amount of terephthalic acid adsorbed on alumina (B75360) has been determined by measuring the UV absorption of the supernatant solution. nih.gov Similarly, during Thin Layer Chromatography (TLC) analysis of MMT, visualization is often achieved with UV light. rsc.org

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Terephthalic Acid | 190, 241, 285 | Acidic mobile phase | nii.ac.jp |

| Dimethyl Terephthalate | 241.6 | Alcohol | libretexts.org |

| This compound (Expected) | ~240-245 | - | Inferred from analogues |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.org These techniques, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for determining the absolute configuration and studying the conformational properties of chiral molecules. rsc.orgresearchgate.net

This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit a CD or CPL spectrum.

However, the terephthalate scaffold can be incorporated into larger, chiral molecular architectures. When this achiral chromophore is placed in a chiral environment, it can gain optical activity through electronic coupling or dissymmetric perturbation, resulting in a measurable chiroptical signal. nih.gov This is known as induced circular dichroism.

Research has demonstrated the synthesis of chiral polymers and macrocycles containing terephthalate or diaminoterephthalate units. nih.govrsc.org For example, chiral conjugated polymers with optically stable helical aromatic ester subunits in the main chain have been designed and synthesized. nih.gov These polymers exhibit strong mirror-image CD and CPL signals, indicating that the chirality has been successfully transferred to the polymer backbone. nih.gov Similarly, chiral macrocycles composed of units like 2,5-diaminoterephthalate have shown remarkable CD and CPL properties, which are sensitive to their supramolecular assembly into helical structures. rsc.org

Therefore, while chiroptical spectroscopy is not applicable to MMT directly, it is a highly relevant and powerful technique for the characterization of its potential chiral derivatives, providing unique insights into their stereochemistry and supramolecular structures. rsc.org

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures such as environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the sensitive and selective quantification of MMT in biological matrices. Several robust analytical methods have been developed for measuring terephthalate metabolites, including MMT, in human urine. nih.gov These methods typically involve separation using reverse-phase liquid chromatography followed by detection with tandem mass spectrometry, often employing electrospray ionization (ESI).

In a representative study, a method for the simultaneous analysis of six terephthalate metabolites, including MMT, was developed using HPLC-MS/MS. The method demonstrated excellent accuracy and precision, with a limit of quantification (LOQ) for MMT in the sub-nanogram per milliliter range. Sample preparation often involves an enzymatic hydrolysis step to deconjugate metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another key technique used for the identification of MMT, particularly as a degradation product of polyethylene terephthalate (PET). For instance, MMT and terephthalic acid were identified by GC-MS analysis as metabolites from the biodegradation of PET by the bacterium Brucella intermedia. nih.gov Reactive pyrolysis GC-MS is a specialized application where a polymer like PET is pyrolyzed in the presence of a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). This process breaks down the polymer into its constituent monomers, which are simultaneously methylated, allowing for their analysis by GC-MS. While this technique typically yields dimethyl terephthalate from PET, it demonstrates the utility of GC-MS in analyzing the fundamental components of terephthalate-based materials. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | |

| Column | Reverse-phase C18 | |

| Mobile Phase | Gradient elution with acetic acid in water and acetonitrile (B52724) | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Sample Preparation | Solid-Phase Extraction (SPE) | |

| Limit of Quantification (LOQ) | 0.12 to 0.4 ng/mL range for terephthalate metabolites |

Role of Mono Methyl Terephthalate As a Precursor and Building Block in Advanced Materials Synthesis

Synthesis of Polymeric Materials: Copolyesters and Specialty Polyesters

Integration into Polymer Backbones

The fundamental chemistry of polyester (B1180765) synthesis, such as the production of PET, involves a polycondensation reaction. researchgate.net This process can start with either the esterification of terephthalic acid or the transesterification of dimethyl terephthalate (B1205515) with a diol, like ethylene (B1197577) glycol. researchgate.netCurrent time information in Bangalore, IN.koreascience.kr MMT, with its reactive carboxyl and ester groups, can be readily integrated into the polymer backbone through similar reactions. researchgate.net

The integration of MMT or its derivatives allows for the creation of copolyesters. By introducing a different monomer alongside the primary ones (like PTA or DMT and a diol), the resulting polymer chain is modified. For instance, copolyesters can be synthesized by reacting terephthaloyl chloride with a mixture of diols, demonstrating how a terephthalate-based monomer is incorporated. researchgate.net Similarly, ionic monomers can be introduced into the PET macromolecular chain by reacting them with DMT and ethylene glycol, creating a functionalized polymer. environmentclearance.nic.in This principle of copolymerization allows for the precise tuning of the final material's characteristics.

Impact on Polymer Architecture and Properties

The incorporation of comonomers, such as MMT or its derivatives, into a polyester backbone has a profound impact on the polymer's architecture and, consequently, its physical and chemical properties. The introduction of a second monomer disrupts the regularity of the polymer chain, which directly affects crystallinity. environmentclearance.nic.in

Key Impacts of MMT Integration:

Thermal Properties: The inclusion of comonomers generally leads to a decrease in the melting temperature (Tm) and crystallinity of the polyester. However, the glass transition temperature (Tg) can be increased, as observed when alditol units were incorporated into poly(butylene terephthalate) (PBT). researchgate.net

Mechanical Properties: The functional groups introduced by the comonomer can significantly alter mechanical performance. For example, incorporating sodium dimethyl isophthalate-5-sulfonate (SIPM) into PET can enhance tensile strength, flexural strength, elongation at break, and impact strength, depending on the specific ionic structure used. environmentclearance.nic.in

Hydrophilicity and Transparency: The addition of ionic groups, such as sulfonate, increases the polymer's affinity for water, thereby improving its hydrophilicity. environmentclearance.nic.in The disruption of the crystalline structure reduces light scattering, leading to enhanced transparency in the material. environmentclearance.nic.in

| Property Modified | Effect of Comonomer Integration | Research Finding | Citation |

| Crystallinity | Decreased | Introduction of an ionic group disrupts the regularity of the macromolecular chain, reducing crystallinity. | environmentclearance.nic.in |

| Melting Temperature (Tm) | Decreased | Copolymerization with alditol units lowers the melting point of PBT. | researchgate.net |

| Glass Transition Temp (Tg) | Increased | Copolymerization with alditol units raises the glass transition temperature of PBT. | researchgate.net |

| Mechanical Strength | Enhanced | Incorporation of specific ionic monomers can improve tensile strength, flexural strength, and impact strength of PET. | environmentclearance.nic.in |

| Hydrophilicity | Increased | Addition of ionic groups leads to higher water absorption. | environmentclearance.nic.in |

| Transparency | Increased | Reduced crystallinity results in higher transparency. | environmentclearance.nic.in |

Precursor for Functional Organic Molecules and Fine Chemicals

Beyond its role in polymer science, mono-methyl terephthalate is a valuable precursor for the synthesis of a variety of functional organic molecules and fine chemicals. iosrjournals.org Its structure provides a versatile scaffold for building more complex molecules with specific applications in dyes, pharmaceuticals, and materials science.

Synthesis of Dyes and Pigments

The terephthalic acid framework, inherent in MMT, is a component in the synthesis of certain dyes and pigments. While aromatic amines are the most common precursors for azo dyes, terephthalic acid derivatives can be used as coupling components or as a structural bridge in more complex dye molecules. iosrjournals.orgresearchgate.net

For example, direct dyes have been synthesized using amide derivatives of terephthalic acid as the coupling component, which are then reacted with diazotized amines. iosrjournals.orgresearchgate.net These dyes have shown good performance and fastness properties on cotton fabrics. iosrjournals.org Furthermore, a derivative of MMT, 4-methoxycarbonyl-3-nitrobenzoic acid (also known as 2-nitroterephthalic acid-1-methyl ester), serves as a key intermediate in the production of the high-performance Pigment Red 188. innospk.com This highlights the role of MMT derivatives as building blocks for vibrant and durable colorants used in coatings, inks, and plastics. innospk.com

Preparation of Pharmaceutical Intermediates

This compound is explicitly identified as an intermediate in the synthesis of pharmaceuticals. researchgate.net Its chemical structure is utilized to build more complex molecules with therapeutic activity. Research has demonstrated its application in two significant areas of drug development:

Hepatitis C Antivirals: MMT is used in the synthesis of compounds with activity against the Hepatitis C virus. researchgate.netnih.gov

Cancer Therapeutics: It serves as a building block in the design and preparation of benzamide (B126) derivatives that act as inhibitors of the BRAFV600E kinase, a mutated protein implicated in various cancers, including melanoma. nih.gov

The use of MMT in these contexts underscores its importance as a fine chemical for the pharmaceutical industry, enabling the creation of advanced therapeutic agents.

Development of Ligands for Metal Complexes

The carboxylate group of terephthalic acid and its esters, including MMT, is an excellent coordinating agent for metal ions. This property allows MMT and its parent compound, terephthalic acid, to be used as ligands in the development of coordination polymers and metal-organic frameworks (MOFs).

For instance, terephthalate has been used as a rigid ligand in conjunction with flexible ligands to create new zinc-based coordination polymers with layered structures. A specific zinc(II) complex with this compound, [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O, has been synthesized and studied, demonstrating the direct involvement of the MMT molecule in forming metal complexes. These materials are of great interest due to their potential applications in gas separation, catalysis, and the design of other functional materials.

Role in Supramolecular Chemistry and Self-Assembly

This compound (MMT) is a valuable building block in the field of supramolecular chemistry, which focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. whiterose.ac.uknih.gov The unique structure of MMT, featuring both a carboxyl group and a methyl ester group attached to a benzene (B151609) ring, allows it to participate in the formation of complex, well-ordered structures through a process called self-assembly. whiterose.ac.uknih.gov This process is driven by various non-covalent forces, including hydrogen bonding and coordination with metal ions. nih.gov

Formation of Hydrogen-Bonded Networks

The presence of both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the ester) in this compound allows it to form extensive hydrogen-bonded networks. researchgate.netucl.ac.uk These interactions are fundamental to the self-assembly of MMT molecules into larger, organized structures. researchgate.net The formation and strength of these hydrogen bonds can significantly influence the physicochemical properties of the resulting materials. researchgate.net

In one area of study, the ability of MMT to form hydrogen bonds is crucial in the context of coordination polymers. For instance, in the formation of a one-dimensional coordination polymer, [Ni(bdc)(pico)2(H2O)2], the terephthalate (bdc) dianion, which can be conceptually derived from MMT, participates in hydrogen bonding with coordinated water molecules. ucl.ac.uk This demonstrates the inherent capacity of the terephthalate backbone to engage in the hydrogen-bonding interactions necessary for building extended networks. ucl.ac.uk

The following table summarizes key aspects of MMT's involvement in hydrogen-bonded networks:

| Feature | Description |

| Key Functional Groups | Carboxylic acid (hydrogen bond donor and acceptor) and methyl ester (hydrogen bond acceptor). |

| Primary Interaction | Hydrogen bonding between the carboxylic acid protons and the carbonyl oxygens of neighboring molecules. |

| Resulting Structures | Formation of one-dimensional chains, two-dimensional sheets, and more complex three-dimensional architectures. ucl.ac.uk |

| Influencing Factors | The presence of other molecules (co-formers), solvent, and temperature can influence the final hydrogen-bonded structure. ucl.ac.uk |

Metal-Organic Frameworks (MOFs) where it serves as a linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). wikipedia.orgresearchgate.net this compound, or more commonly its parent dicarboxylic acid, terephthalic acid, is a widely used linker in the synthesis of MOFs. wikipedia.orgresearchgate.net The carboxylate group of MMT can coordinate to metal centers, forming robust and predictable coordination bonds that are the basis of the MOF structure. wikipedia.orgrsc.org

The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. rsc.org The benzene ring in MMT provides rigidity, while the carboxylate group provides the necessary connection points to the metal nodes. wikipedia.orgrsc.org The methyl ester group can also influence the properties of the MOF, for example, by modifying the polarity of the pores or by being available for post-synthesis modification.

A prominent example of a MOF built with terephthalate linkers is MOF-5, which consists of zinc oxide clusters connected by terephthalate molecules. wikipedia.org Another significant family of MOFs based on terephthalate is the UiO-66 series, which utilizes zirconium clusters and exhibits high stability. rsc.org While terephthalic acid is the direct linker in these cases, the study of MMT provides insights into the behavior and reactivity of the terephthalate moiety in MOF synthesis.

The table below details the role of terephthalate-based linkers, derived from MMT, in MOFs:

| MOF Component | Role of Terephthalate-based Linker | Examples |

| Organic Linker | Connects metal nodes to form the porous framework. wikipedia.org | MOF-5 (Zinc-based), UiO-66 (Zirconium-based) wikipedia.orgrsc.org |

| Structural Influence | The length and geometry of the linker dictate the size and shape of the pores within the MOF. wikipedia.org | The linear nature of terephthalate contributes to the formation of cubic and other symmetric framework topologies. |

| Functional Properties | The chemical nature of the linker influences the MOF's properties, such as gas adsorption, separation, and catalysis. rsc.orgacs.org | The aromatic ring can be functionalized to tune the MOF's affinity for specific molecules. rsc.org |

Applications in Catalyst Design and Support

The unique properties of this compound and the materials derived from it, particularly Metal-Organic Frameworks, have led to their application in the design of catalysts and catalyst supports. osti.govresearchgate.net MOFs, with their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers, are especially promising in this regard. wikipedia.orgacs.org

MOFs constructed using terephthalate linkers can act as heterogeneous catalysts for various chemical transformations. wikipedia.org The metal nodes can serve as active catalytic centers, while the porous structure allows for the selective adsorption of reactants and the diffusion of products. wikipedia.orgacs.org For instance, zirconium-based MOFs like UiO-66, which can be synthesized using terephthalate linkers, have been shown to be effective catalysts for the degradation of polyethylene (B3416737) terephthalate (PET), breaking it down into its constituent monomers, including MMT and terephthalic acid. osti.govresearchgate.net

Furthermore, the organic linkers themselves can be functionalized to introduce catalytic activity or to modulate the catalytic properties of the metal centers. rsc.org The ability to systematically modify both the metal and the linker allows for the rational design of catalysts with specific activities and selectivities. rsc.org

In some catalytic processes, MMT itself is an intermediate product. For example, in the catalytic transfer hydrogenolysis of PET to produce p-xylene (B151628), PET is first converted to dimethyl terephthalate (DMT), which is then sequentially hydrogenolyzed to MMT, and further to the final product. chemrxiv.org This highlights the role of MMT within catalytic reaction pathways for polymer upcycling.

The following table summarizes the applications of MMT-related materials in catalyst design:

| Application Area | Description | Research Findings |

| Heterogeneous Catalysis | MOFs with terephthalate linkers are used as solid catalysts, offering advantages in terms of separation and reusability. wikipedia.orgresearchgate.net | Zirconium-based MOF UiO-66 effectively catalyzes the degradation of PET into terephthalic acid and MMT. osti.govresearchgate.net |

| Catalyst Support | The high surface area and porous nature of terephthalate-based MOFs make them suitable supports for immobilizing other catalytic species, such as metal nanoparticles. | MOFs can enhance the stability and activity of supported catalysts by preventing aggregation and providing a favorable microenvironment for the reaction. |

| Polymer Upcycling | Catalytic processes are being developed to convert waste plastics like PET into valuable chemicals, with MMT often being a key intermediate. chemrxiv.orgrsc.org | Cu/ZnZrOx catalysts have been used for the tandem methanolysis and catalytic transfer hydrogenolysis of PET, proceeding through a DMT and MMT intermediate to form p-xylene. chemrxiv.org |

Environmental Transformation and Biodegradation Pathways: an Academic Perspective

Microbial Degradation Pathways and Metabolite Identification

The microbial breakdown of mono-methyl terephthalate (B1205515) is a key process in its environmental fate. Microorganisms utilize MMT as a carbon and energy source, transforming it into less complex molecules through a series of enzymatic reactions.

The degradation of MMT often begins with the breakdown of larger molecules like dimethyl terephthalate (DMT) or PET. For instance, the fungus Aspergillus versicolor IR-M4 can sequentially cleave the ester bonds of DMT to form MMT and subsequently terephthalic acid (TA). researchgate.net Similarly, the bacterium Brucella intermedia IITR130, isolated from a contaminated lake, has been shown to degrade PET, producing MMT and TA as metabolites. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these degradation products. researchgate.netnih.gov

In some microbial processes, MMT is an intermediate in the transformation of DMT. For example, Pasteurella multocida Sa, in the presence of ethanol (B145695), hydrolyzes DMT and can involve a transesterification step leading to the formation of monoethyl terephthalate (MET) from MMT. researchgate.net The degradation pathway of the three isomers of dimethyl phthalate (B1215562) esters by Aspergillus versicolor IR-M4 revealed that the fungus could degrade dimethyl isophthalate (B1238265) (DMI) to monomethyl isophthalate (MMI) and DMT to MMT and then to TA, but it was unable to degrade dimethyl phthalate (DMP). researchgate.net This highlights the high substrate specificity of the enzymes involved. researchgate.net

The ultimate fate of MMT in these pathways is often its conversion to terephthalic acid, which can then be further metabolized. researchgate.netresearchgate.netnih.gov

Enzymatic Mechanisms of Ester Cleavage and Aromatic Ring Fission

The initial and rate-limiting step in the microbial degradation of MMT and related compounds is the enzymatic cleavage of the ester bond. frontiersin.org This hydrolysis is primarily carried out by a class of enzymes known as esterases or hydrolases. frontiersin.orgresearchgate.netnih.gov These enzymes, often belonging to the α/β hydrolase family, utilize a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate, to nucleophilically attack the carbonyl carbon of the ester bond. researchgate.netnih.gov

For example, a hydrolase from Brucella intermedia IITR130, which contains the conserved catalytic triad (Ser¹⁰⁸, His¹⁸⁸, Asp¹⁵⁵), has been shown to be involved in PET degradation, leading to the formation of MMT and TA. researchgate.net Similarly, esterase DmtH has been identified for its role in transforming dimethyl terephthalate to the less toxic mono-methyl terephthalate. ebi.ac.uk Phthalate esterases produced by Aspergillus versicolor IR-M4 demonstrate high substrate specificity, effectively hydrolyzing DMT to MMT and TA, while being inactive towards DMP. researchgate.net

Following the initial ester cleavage, the resulting aromatic ring of terephthalic acid is typically cleaved through oxidation. This process involves ring-hydroxylating dioxygenases and protocatechuate 3,4-dioxygenases, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to fission. researchgate.net The resulting products can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.org

Isolation and Characterization of Microbial Strains Involved in Degradation

Several microbial strains capable of degrading MMT and its precursors have been isolated and characterized from various environments. These microorganisms play a crucial role in the bioremediation of plastic-contaminated sites.

Brucella intermedia IITR130 : Isolated from a contaminated lake ecosystem in India, this bacterium can degrade PET, producing MMT and terephthalic acid as metabolites. researchgate.netnih.gov It possesses a hydrolase enzyme essential for this degradation. researchgate.net

Aspergillus versicolor IR-M4 : A filamentous fungus isolated from deep-sea sediments, it can degrade dimethyl terephthalate to MMT and then to terephthalic acid. researchgate.net

Pasteurella multocida Sa : This bacterium has been shown to be involved in the biodegradation of dimethyl terephthalate, with MMT as an intermediate. researchgate.net

Comamonas acidovorans : This species has been identified as capable of completely degrading dimethyl terephthalate. researchgate.net

Rhodococcus species : Several Rhodococcus species have been implicated in the degradation of terephthalate and related compounds. frontiersin.org

The isolation of these strains often involves enrichment culturing techniques using the target compound as the sole carbon source. researchgate.net Characterization typically includes morphological and genetic identification, as well as analysis of their degradation capabilities and the enzymatic pathways involved. researchgate.netresearchgate.net

Table 1: Microbial Strains Involved in this compound Degradation

| Microbial Strain | Source of Isolation | Precursor Compound(s) | Key Metabolites | Reference(s) |

| Brucella intermedia IITR130 | Contaminated lake | Polyethylene (B3416737) terephthalate (PET) | This compound, Terephthalic acid | researchgate.netnih.gov |

| Aspergillus versicolor IR-M4 | Deep-sea sediments | Dimethyl terephthalate (DMT) | This compound, Terephthalic acid | researchgate.net |

| Pasteurella multocida Sa | Not specified | Dimethyl terephthalate (DMT) | This compound | researchgate.net |

| Comamonas acidovorans | Not specified | Dimethyl terephthalate (DMT) | Complete degradation | researchgate.net |

Photodegradation and Chemical Oxidation in Aquatic and Terrestrial Systems

Besides microbial action, this compound is subject to abiotic degradation processes such as photodegradation and chemical oxidation, which are significant in both aquatic and terrestrial environments.

Ultraviolet (UV) radiation is a primary driver of the photodegradation of PET and its derivatives. gdut.edu.cnresearchgate.net This process is often initiated by the absorption of UV light, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH), which in turn attack the polymer structure. gdut.edu.cn The presence of minerals like kaolinite (B1170537) in aquatic systems can significantly promote the photodegradation of PET by facilitating the production of •OH. gdut.edu.cn

Chemical oxidation also plays a role in the breakdown of MMT precursors. For example, the oxidation of p-xylene (B151628) to terephthalic acid, a process that can involve MMT as an intermediate, is a key industrial synthesis that can also occur environmentally, albeit at a slower rate. wikipedia.org

Identification of Photolytic and Oxidative Degradation Products

The degradation of MMT and its parent compounds through photolytic and oxidative processes results in a variety of products. The photodegradation of PET, for instance, can lead to the formation of carboxylic acid end groups, monohydroxy terephthalate groups, and other smaller molecules. researchgate.net

In studies of artificially aged microplastics, including PET, various degradation products have been identified. While PET shows higher photostability compared to other polymers like polyolefins, some low molecular weight species are still generated. mdpi.com Analysis of UV-irradiated photoinitiators, which are used in some plastic formulations, has revealed a wide range of photolytic decomposition products, highlighting the complexity of these degradation pathways. nih.gov

The metal-organic framework UiO-66 has been used to catalytically degrade PET waste, yielding terephthalic acid and this compound. researchgate.netrsc.orgosti.gov This process can be influenced by the reaction atmosphere, with higher yields observed under hydrogen. rsc.org

Kinetics of Environmental Abatement

The rate at which this compound and its precursors are removed from the environment is influenced by a combination of factors, including microbial activity, light exposure, and chemical conditions.

The hydrolysis of dimethyl terephthalate (DMT) to MMT is a relatively fast and irreversible reaction, while the subsequent hydrolysis of MMT to terephthalic acid (TPA) is slower and can reach equilibrium. researchgate.net The activation energy for the first step (DMT to MMT) has been calculated to be 95 kJ/mol, and for the second step (MMT to TPA), it is 64 kJ/mol. researchgate.net

In supercritical methanol (B129727), PET can be degraded to DMT and ethylene (B1197577) glycol, with the molecular weight of the polymer decreasing significantly within minutes. researchgate.net The photooxidation half-life of DMT has been estimated to be between 4.7 and 46.6 days. oecd.org In soil, the half-life of dacthal, a pesticide that degrades to tetrachloroterephthalic acid and monomethyl tetrachloroterephthalate, can be as short as 5 hours on the surface due to photodegradation. epa.gov

Table 2: Kinetic Data for the Degradation of MMT and Related Compounds

| Compound | Degradation Process | Conditions | Rate/Half-life | Reference |

| Dimethyl terephthalate (DMT) | Hydrolysis to MMT | 265 °C | Activation Energy: 95 kJ/mol | researchgate.net |

| This compound (MMT) | Hydrolysis to TPA | 265 °C | Activation Energy: 64 kJ/mol | researchgate.net |

| Dimethyl terephthalate (DMT) | Photooxidation | - | Half-life: 4.7–46.6 days | oecd.org |

| Dacthal | Photodegradation on soil | - | Half-life: 5 hours | epa.gov |

Sorption and Mobility in Environmental Matrices: Research on Transport Phenomena

The transport and fate of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption processes can either retard its movement or facilitate its transport, depending on the specific environmental conditions.

The mobility of MMT in soil is considered to be low, with a reported Koc value of 10. apolloscientific.co.uk The Koc, or organic carbon-water (B12546825) partition coefficient, is a measure of a chemical's tendency to adsorb to soil or sediment. A low Koc value suggests that the compound is more likely to remain in the aqueous phase and be mobile. However, the value of 10 is relatively low, indicating some potential for mobility.

The sorption of terephthalate anions has been studied using materials like hydrotalcite-like compounds, which can uptake these anions from aqueous solutions through reconstruction and intercalation. researchgate.net The presence of microplastics, such as PET fibers, can also influence the sorption of other contaminants, although their direct impact on MMT sorption is less clear. oup.com

Transformation Products and Their Subsequent Environmental Fate Research

This compound (MMPT) is primarily an intermediate product in the environmental degradation of dimethyl terephthalate (DMT), a compound widely used in the manufacturing of polyesters, plastics, and synthetic fibers. nih.govebi.ac.uknih.govguidechem.com Research into the environmental transformation of MMPT, therefore, focuses on its formation from DMT and its subsequent conversion into other substances.